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Introduction to DCHAPS Lysis Buffer

3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate, commonly known as
DCHAPS, is a zwitterionic detergent used in cell lysis buffers.[1] Similar to its well-known
counterpart CHAPS, DCHAPS is highly effective for solubilizing proteins, particularly
membrane proteins, under non-denaturing conditions.[1][2][3] Its zwitterionic nature allows it to
disrupt protein-lipid and lipid-lipid interactions without significantly altering the native
conformation of proteins.[2] This key characteristic makes DCHAPS lysis buffer an ideal choice
for experiments where preserving protein structure, function, and intermolecular interactions is
critical.[4][5][6] Consequently, it is frequently employed in co-immunoprecipitation (Co-IP)
assays, pull-down analyses, and functional enzyme assays.[2][3][4][5]

Key Features:

o Mild, Non-denaturing Lysis: Preserves the native structure and biological activity of proteins.

[2][3]

» Zwitterionic Properties: Effectively solubilizes membrane proteins while minimizing protein
aggregation.

» High Compatibility: Resulting protein lysates are compatible with numerous downstream
applications, including immunoprecipitation, Western blotting, and various protein assays.[7]
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« Interaction Preservation: Formulated to maintain protein-protein interactions, making it highly
suitable for Co-IP studies.[4][5][6][8]

Buffer Preparation and Composition

This section provides the protocol for preparing a standard 1X DCHAPS Lysis Buffer. It is
crucial to add protease and phosphatase inhibitors to the buffer immediately before use to
prevent protein degradation.[5][9]

Stock Solutions

It is recommended to prepare concentrated stock solutions of the individual components to
ensure reproducibility and ease of preparation.

Component Stock Concentration Storage

Tris-HCI, pH 7.4 1M 4°C

NacCl 5M Room Temperature
EDTA, pH 8.0 0.5M Room Temperature
DCHAPS 10% (W/v) 4°C

1X DCHAPS Lysis Buffer Recipe

The following table outlines the components for preparing 10 mL of 1X working solution.

Table 1: 1X DCHAPS Lysis Buffer Composition

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.mesgenbio.com/uploads/soft/211207/MCP.pdf
https://agscientific.com/blog/chaps-detergent-faqs-and-protocols.html
https://www.researchgate.net/post/Use-of-CHAPS-Buffer-for-CO-IP
https://fivephoton.com/pdfs/CHAPS%20buffer%20IP%20Protocol.pdf
https://www.benchchem.com/product/b011064?utm_src=pdf-body
https://agscientific.com/blog/chaps-detergent-faqs-and-protocols.html
https://www.ptglab.com/support/western-blot-protocol/choosing-the-right-lysis-buffer/
https://www.benchchem.com/product/b011064?utm_src=pdf-body
https://www.benchchem.com/product/b011064?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Stock Final
Component . . Volume for 10 mL
Concentration Concentration
Tris-HCI, pH 7.4 1M 50 mM 500 pL
NacCl 5M 150 mM 300 pL
EDTA 05M 5mM 100 pL
DCHAPS 10% (w/v) 1% (wiv) 1mL
Nuclease-Free Water - - 8.1 mL
Add Fresh Before Use
Protease Inhibitor
, 100X 1X 100 pL
Cocktail
Phosphatase Inhibitor
100X 1X 100 uL

Cocktail

Preparation Protocol:

« In a sterile container, combine the specified volumes of Tris-HCI, NaCl, EDTA, and DCHAPS
stock solutions.

o Add nuclease-free water to reach the final desired volume.
e Mix the solution thoroughly. Store the buffer without inhibitors at 4°C.

e Immediately before use, add the required volume of protease and phosphatase inhibitors.
Keep the complete lysis buffer on ice.[9]

Experimental Protocols
General Cell Lysis Workflow

The following diagram illustrates the standard workflow from cell harvesting to protein
extraction using DCHAPS lysis buffer.
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Cell Preparation

1. Harvest Cultured Cells
(Adherent or Suspension)

2. Wash 2-3 times with
ice-cold PBS

Cell Lysis

3. Add complete DCHAPS Lysis Buffer
(with inhibitors)

4. Incubate on ice
(10-30 minutes)

Lysate Clarification

5. Centrifuge at ~14,000 x g
for 15 min at 4°C

!
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(e.g., BCA Assay)
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Caption: General experimental workflow for cell lysis and protein extraction.
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Protocol for Lysing Cultured Cells

Materials:

Cultured cells (adherent or suspension)

¢ Ice-cold Phosphate-Buffered Saline (PBS)

o Complete 1X DCHAPS Lysis Buffer (on ice)

o Cell scraper (for adherent cells)

e Pre-chilled microcentrifuge tubes

o Refrigerated microcentrifuge[4]

Procedure for Adherent Cells:

Grow cells to 80-90% confluency.[10]

e Aspirate the culture medium and wash the cells gently three times with ice-cold PBS.[5][10]

e Aspirate the final PBS wash completely.

e Add an appropriate volume of ice-cold complete DCHAPS Lysis Buffer to the plate (e.g., 300
pL for a 10 cm dish).[8]

e Use a cell scraper to dislodge the cells into the lysis buffer.[9]

o Transfer the cell suspension to a pre-chilled microcentrifuge tube.

e Proceed to Step 8 in the general procedure below.

Procedure for Suspension Cells:

o Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.[9]

» Discard the supernatant and wash the cell pellet three times by resuspending in ice-cold
PBS and repeating the centrifugation step.[9]

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b011064?utm_src=pdf-body
https://www.mesgenbio.com/uploads/soft/211207/MCP.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Co_Immunoprecipitation_with_CHAPS_Buffer.pdf
https://agscientific.com/blog/chaps-detergent-faqs-and-protocols.html
https://www.benchchem.com/pdf/Technical_Support_Center_Co_Immunoprecipitation_with_CHAPS_Buffer.pdf
https://www.benchchem.com/product/b011064?utm_src=pdf-body
https://fivephoton.com/pdfs/CHAPS%20buffer%20IP%20Protocol.pdf
https://www.ptglab.com/support/western-blot-protocol/choosing-the-right-lysis-buffer/
https://www.ptglab.com/support/western-blot-protocol/choosing-the-right-lysis-buffer/
https://www.ptglab.com/support/western-blot-protocol/choosing-the-right-lysis-buffer/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Discard the final PBS wash.

Add an appropriate volume of ice-cold complete DCHAPS Lysis Buffer to the cell pellet.

Gently pipette up and down to resuspend the pellet.

Proceed to Step 8 in the general procedure below.

General Lysis and Clarification Procedure: 8. Incubate the lysate on ice for 10-30 minutes,
vortexing occasionally.[10] 9. Centrifuge the lysate at approximately 14,000 x g for 15 minutes
at 4°C to pellet cellular debris.[8][10] 10. Carefully transfer the clear supernatant to a new pre-
chilled tube. This is the cleared protein lysate. 11. Determine the protein concentration using a
compatible method like the BCA assay.[7] 12. The lysate is now ready for downstream
applications or can be stored at -80°C for long-term use.[9]

Application Example: Co-Immunoprecipitation (Co-IP)

DCHAPS buffer is excellent for Co-IP because it preserves protein-protein interactions.[6] This
protocol describes the immunoprecipitation of a target "bait" protein to identify its interaction
with a "prey" protein.

Hypothetical Signaling Pathway for Co-IP

Signal Transduction Event

) Activates Recruits Bait Protein Binds Prey Protein Mediates
External Stimulus R > [, — — — — — — —— 8 Cellular Response
(Target for IP) (Interacting Partner)

Click to download full resolution via product page

Caption: A hypothetical pathway where a "Bait" protein interacts with a "Prey" protein.

Co-IP Protocol:

e Prepare Lysate: Generate cleared cell lysate using the DCHAPS Lysis Buffer protocol
(Section 3.2).
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Pre-clear Lysate (Optional but Recommended): To reduce non-specific binding, add 20-30 pL
of Protein A/G agarose beads to ~1 mg of lysate. Incubate with gentle rotation for 1 hour at
4°C. Pellet the beads and transfer the supernatant to a new tube.[10]

Immunoprecipitation: Add the primary antibody specific for the "bait" protein to the pre-
cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[10]

Capture Immune Complex: Add an appropriate amount of equilibrated Protein A/G agarose
beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with
rotation.

Wash: Pellet the beads by gentle centrifugation (e.g., 3,000 rpm for 3 minutes).[5] Discard
the supernatant. Wash the beads 3-5 times with ice-cold DCHAPS Lysis Buffer (or a
modified wash buffer).[10]

Elution: After the final wash, carefully remove all supernatant. Elute the bound proteins by
adding 1X Laemmli sample buffer and heating at 95-100°C for 5 minutes.[8][10]

Analysis: Pellet the beads and collect the supernatant. Analyze the sample by Western
blotting, probing for both the "bait" and "prey" proteins.

Troubleshooting
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Problem

Possible Cause

Suggested Solution

Low Protein Yield

Incomplete cell lysis.

Increase incubation time on ice
or vortexing frequency. Ensure
sufficient buffer volume for the

cell pellet size.

Protein degradation.

Ensure protease and
phosphatase inhibitors are
fresh and added immediately
before use.[9] Keep samples

on ice at all times.[9]

Poor Solubilization of Target

Protein

Protein is highly insoluble or

part of a tight complex.

Increase the concentration of
DCHAPS (e.g., up to 2%).
Consider sonication after
adding lysis buffer to aid
disruption.[9]

High Background / Non-

specific Bands in Co-IP

Insufficient washing.

Increase the number of wash
steps (from 3 to 5).[10]

Non-specific binding to beads.

Perform the pre-clearing step

(see Co-IP protocol).[10]

Antibody elution.

Use an IP/Co-IP kit with
crosslinking reagents to
prevent antibody chains from
being eluted with the target
proteins.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Preparing and Using
DCHAPS Lysis Buffer]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b011064+#preparing-a-dchaps-lysis-buffer-for-cell-
culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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